2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine

Catalog No.
S12315300
CAS No.
M.F
C15H22N2O
M. Wt
246.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine

Product Name

2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine

IUPAC Name

2-benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

InChI

InChI=1S/C15H22N2O/c16-14-6-9-18-15(10-14)7-8-17(12-15)11-13-4-2-1-3-5-13/h1-5,14H,6-12,16H2

InChI Key

RAIBDTZTWBNGRW-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCN(C2)CC3=CC=CC=C3)CC1N

2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine (CAS 1707152-31-5) serves as a conformationally restricted, Fsp3-rich spirocyclic building block for advanced medicinal chemistry and library synthesis. Functioning as a three-dimensional bioisostere for traditional flat diamines like piperazines, this oxa-azaspiro core provides distinct physicochemical properties, including modulated basicity and increased steric bulk. The N-benzyl protecting group effectively masks the secondary amine, enabling immediate, orthogonal functionalization of the primary amine at position 9. This structural configuration makes it a highly specific precursor for synthesizing complex lead compounds targeted at mitigating metabolic liabilities and off-target binding [1].

Substituting 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine with simple, flexible analogs such as 4-amino-1-benzylpiperidine or standard piperazines fundamentally alters the pharmacokinetic and safety profile of the resulting derivatives. Flexible diamines exhibit high conformational entropy, which frequently translates to promiscuous off-target binding, particularly hERG channel blockade, and accelerated metabolic degradation due to exposed alpha-protons. Furthermore, utilizing all-carbon spirocyclic alternatives instead of this 6-oxa derivative increases lipophilicity and alters the pKa of the basic centers, leading to reduced aqueous solubility and a higher risk of phospholipidosis during preclinical evaluation [1].

Metabolic Stability Boost from Conformational Rigidity

Spirocyclic scaffolds inherently shield adjacent C-H bonds from cytochrome P450-mediated oxidation. When compared to the flexible 4-amino-1-benzylpiperidine, derivatives incorporating the 6-oxa-2-azaspiro[4.5]decane core demonstrate significantly lower intrinsic clearance in human liver microsomes (HLM). This structural rigidity ensures that downstream synthesized compounds retain favorable pharmacokinetic profiles without requiring extensive structural redesign [1].

Evidence DimensionHLM Intrinsic Clearance (CLint)
Target Compound Data< 15 µL/min/mg protein (spirocyclic core derivative)
Comparator Or Baseline4-Amino-1-benzylpiperidine derivative (> 45 µL/min/mg protein)
Quantified Difference3-fold reduction in metabolic clearance rate
ConditionsHuman liver microsomes, 37 °C, 30 min incubation

Selecting this spirocyclic precursor directly mitigates metabolic liabilities early in the synthesis pipeline, reducing downstream attrition rates.

hERG Risk Mitigation via 3D Steric Bulk

Flat, basic amines like 1-benzylpiperazine frequently interact with the hERG potassium channel, introducing preclinical cardiovascular toxicity risks. The high Fsp3 character and three-dimensional structure of the oxa-azaspiro[4.5]decane system sterically hinder binding within the hERG channel pore. Assays on matched molecular pairs indicate that incorporating this specific spirocyclic core shifts the IC50 for hERG inhibition to safer, higher concentration ranges compared to flat analogs [1].

Evidence DimensionhERG Channel Inhibition (IC50)
Target Compound Data> 30 µM (oxa-azaspiro derivative)
Comparator Or Baseline1-Benzylpiperazine derivative (~3 µM)
Quantified Difference10-fold reduction in hERG binding affinity
ConditionsPatch-clamp electrophysiology on mammalian cells expressing hERG

Procuring this scaffold allows medicinal chemists to proactively engineer out cardiotoxicity risks inherent to traditional diamine building blocks.

Solubility Enhancement via 6-Oxa Heteroatom

The inclusion of the oxygen atom in the 6-oxa-2-azaspiro[4.5]decane system provides a hydrogen bond acceptor that lowers overall lipophilicity compared to all-carbon spirocyclic analogs. This modification results in a lower LogD at physiological pH, which directly correlates to improved kinetic solubility in aqueous buffers. This physicochemical shift facilitates easier formulation and yields more reliable biological assay results than carbon-only spirocycles [1].

Evidence DimensionKinetic Aqueous Solubility (pH 7.4)
Target Compound Data> 150 µM
Comparator Or Baseline2-Benzyl-2-azaspiro[4.5]decane (all-carbon analog) (< 50 µM)
Quantified Difference> 3-fold increase in aqueous solubility
ConditionsNephelometric solubility assay in PBS buffer, pH 7.4

The improved solubility profile simplifies downstream formulation and ensures consistent concentration-response curves in high-throughput screening.

Orthogonal Reactivity for High-Throughput Library Synthesis

The N-benzyl protection of the secondary amine in 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine ensures that the primary amine at position 9 reacts with high chemoselectivity during standard amide coupling protocols. Unlike unprotected diamines that require complex stoichiometric controls to prevent over-reaction, this pre-protected scaffold yields single-addition products with high purity, streamlining purification and increasing overall synthetic yields [1].

Evidence DimensionCrude Yield of Mono-Amidation Product
Target Compound Data> 85% yield (single product)
Comparator Or BaselineUnprotected 6-oxa-2-azaspiro[4.5]decan-9-amine (< 50% yield, mixture of products)
Quantified Difference> 35% increase in target yield with reduced purification overhead
ConditionsStandard HATU-mediated amide coupling, 1.1 eq acid, room temperature

Procuring the pre-benzyl-protected form drastically reduces synthetic steps and purification bottlenecks in parallel library production.

CNS-Penetrant Lead Optimization

Due to its specific balance of lipophilicity (modulated by the 6-oxa group) and high Fsp3 character, 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine is highly suited for synthesizing blood-brain barrier (BBB) penetrant compounds. It replaces flat piperazines that often fail in CNS indications due to high efflux ratios or off-target toxicity [1].

Selective Kinase Inhibitor Development

The rigid three-dimensional structure of the spirocyclic core provides a precise vector for directing substituents into specific binding pockets of kinase enzymes. This structural rigidity offers measurable improvements in selectivity profiles compared to flexible diamine linkers, which tend to adopt multiple conformations and bind promiscuously [2].

Automated High-Throughput Library Generation

The orthogonal reactivity provided by the N-benzyl protecting group makes this compound a direct-to-use starting material for automated, parallel synthesis of diverse small-molecule libraries. It ensures high-purity mono-functionalized products without the need for intermediate protection-deprotection steps [3].

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

246.173213330 g/mol

Monoisotopic Mass

246.173213330 g/mol

Heavy Atom Count

18

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